4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid
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Overview
Description
4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid is a complex organic compound with a molecular structure that includes a morpholine ring, a benzoic acid moiety, and a tert-butoxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid typically involves multiple steps, starting with the preparation of the morpholine ring and subsequent functionalization. One common method involves the reaction of morpholine with tert-butyl chloroformate to introduce the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Similar structure but with a piperazine ring instead of a morpholine ring.
4-(tert-Butoxycarbonyl)benzoic acid: Lacks the morpholine ring, making it less complex.
Uniqueness
4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid is unique due to the presence of both the morpholine ring and the tert-butoxycarbonyl protecting group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C16H21NO5 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
4-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)/t13-/m0/s1 |
InChI Key |
BWLHTRAQVOVRCJ-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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